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Compound Name: Alisporivir intermediate-1

Cat. No.: B612759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Alisporivir, a potent cyclophilin inhibitor derived from Cyclosporine A, has been a subject of

significant interest in antiviral and other therapeutic research. The synthesis of this complex

cyclic peptide involves several key intermediates. This technical guide focuses on a plausible

early-stage intermediate in the semi-synthesis of Alisporivir from Cyclosporine A, herein

designated as "Alisporivir Intermediate-1". Due to the proprietary nature of pharmaceutical

drug development, specific spectroscopic data for internally designated intermediates such as

"Alisporivir Intermediate-1" are often not publicly disclosed. This document, therefore,

provides a detailed overview of the expected spectroscopic characteristics of a representative

structure for such an intermediate, alongside standardized protocols for acquiring such data.

The aim is to equip researchers with a practical framework for the identification and

characterization of similar cyclosporine derivatives.

Proposed Structure of Alisporivir Intermediate-1
Alisporivir is synthesized from Cyclosporine A through modifications at amino acid positions 3

and 4. Specifically, the sarcosine at position 3 is replaced by D-methyl-alanine (D-MeAla), and

the N-methyl-L-leucine at position 4 is replaced by N-ethyl-L-valine (EtVal). A logical synthetic

route would involve sequential modification. For the purpose of this guide, "Alisporivir
Intermediate-1" is proposed to be the singly-modified Cyclosporine A derivative where the
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substitution at position 3 has been completed, but the modification at position 4 has not yet

been undertaken.

Proposed Structure: Cyclo[L-alanyl-D-alanyl-D-methyl-alanyl-N-methyl-L-leucyl-N-methyl-L-

valyl-(2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl-(2S)-2-aminobutanoyl-N-

methyl-D-alanyl-N-methyl-L-valyl-L-valyl-N-methyl-L-leucyl]

This structure differs from Cyclosporine A only at position 3.

Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for the proposed structure of Alisporivir Intermediate-1. These

predictions are based on the known spectroscopic data of Cyclosporine A and the expected

changes resulting from the amino acid substitution at position 3.

Table 1: Predicted ¹H NMR Data for Key Residues of
Alisporivir Intermediate-1
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Residue
Position

Amino Acid Proton
Expected
Chemical Shift
(δ, ppm)

Notes

3 D-MeAla α-CH 4.5 - 5.0

Shifted

compared to

Sarcosine α-CH₂

in Cyclosporine

A.

β-CH₃ 1.2 - 1.5
Doublet, coupled

to α-CH.

N-CH₃ 3.0 - 3.3 Singlet.

4 N-Me-Leu α-CH 4.8 - 5.2
Similar to

Cyclosporine A.

β-CH₂ 1.5 - 1.8 Multiplet.

γ-CH 1.6 - 1.9 Multiplet.

δ-CH₃ 0.8 - 1.0 Two doublets.

N-CH₃ 3.1 - 3.4 Singlet.

Table 2: Predicted ¹³C NMR Data for Key Residues of
Alisporivir Intermediate-1
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Residue
Position

Amino Acid Carbon
Expected
Chemical Shift
(δ, ppm)

Notes

3 D-MeAla C=O 170 - 175

Cα 50 - 55

Shifted

compared to

Sarcosine Cα in

Cyclosporine A.

Cβ 15 - 20

N-CH₃ 30 - 35

4 N-Me-Leu C=O 170 - 175

Cα 55 - 60
Similar to

Cyclosporine A.

Cβ 40 - 45

Cγ 24 - 28

Cδ 21 - 25
Two distinct

signals.

N-CH₃ 30 - 35

Table 3: Predicted Mass Spectrometry Data for
Alisporivir Intermediate-1
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Parameter Expected Value

Molecular Formula C₆₁H₁₀₉N₁₁O₁₂

Monoisotopic Mass 1187.8265 g/mol

[M+H]⁺ 1188.8338 m/z

[M+Na]⁺ 1210.8157 m/z

Plausible Fragmentation

Loss of water, cleavage of amino acid side

chains, and fragmentation of the macrocyclic

backbone.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, CD₃OD, or DMSO-d₆). Use of a solvent that provides good solubility and signal

dispersion is critical.

Instrumentation: A high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is

recommended for optimal resolution and sensitivity, which is necessary for complex cyclic

peptides.

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 s.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of

2-5 s.

2D NMR (COSY, HSQC, HMBC):
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COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within

individual amino acid residues.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms, aiding in the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for sequencing the amino acids

and confirming the macrocyclic structure.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable

solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote

ionization.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with

an electrospray ionization (ESI) source is recommended.

High-Resolution Mass Spectrometry (HRMS):

Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of

the protonated molecule [M+H]⁺.

The high mass accuracy (typically < 5 ppm) allows for the unambiguous determination of

the elemental composition.

Tandem Mass Spectrometry (MS/MS):

Select the [M+H]⁺ ion for collision-induced dissociation (CID) or higher-energy collisional

dissociation (HCD).

Analyze the resulting fragment ions to confirm the amino acid sequence and the presence

of specific modifications.

Visualization of the Synthetic Pathway
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The following diagram illustrates the logical synthetic progression from Cyclosporine A to

Alisporivir, highlighting the position of the proposed intermediate.

Starting Material Intermediate Stage Final Product

Cyclosporine A
(Sarcosine at pos. 3)

Alisporivir Intermediate-1
(D-MeAla at pos. 3)

Step 1:
Substitution at pos. 3 Alisporivir

(D-MeAla at pos. 3, EtVal at pos. 4)

Step 2:
Modification at pos. 4

Click to download full resolution via product page

Caption: Synthetic pathway from Cyclosporine A to Alisporivir.

Logical Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the spectroscopic characterization of a

novel synthetic intermediate like the one proposed.
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Synthesis

Spectroscopic Analysis

Structure Confirmation

Chemical Synthesis of Intermediate

HRMS Analysis
(Determine Molecular Formula)

1D NMR (¹H, ¹³C)
(Initial Structure Assessment)

Structure Confirmation
(Comparison with Expected Data)

2D NMR (COSY, HSQC, HMBC)
(Detailed Structure Elucidation)

If necessary

Click to download full resolution via product page

Caption: General workflow for spectroscopic data acquisition and analysis.

Conclusion
While specific, publicly available spectroscopic data for "Alisporivir Intermediate-1" remains

elusive, this guide provides a robust framework for researchers working on the synthesis and

characterization of Alisporivir and its analogues. By proposing a plausible structure for an early-

stage intermediate and predicting its NMR and MS data, we offer a valuable reference point.

The detailed experimental protocols and logical workflow diagrams serve as a practical

resource for the spectroscopic elucidation of complex semi-synthetic molecules in drug

discovery and development.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Elucidation of an
Alisporivir Intermediate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612759#alisporivir-intermediate-1-spectroscopic-
data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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